8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
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Overview
Description
8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[45]decane is a spiro compound characterized by its unique bicyclic structure, which includes an oxathiazaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the sulfur atom.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spiro structure but lacks the methylsulfonyl and thia groups.
1,3,8-Triazaspiro[4.5]decane: Another spiro compound with different functional groups, often studied for its biological activity.
Uniqueness
8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[45]decane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-methylsulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S2/c1-14(10,11)9-4-2-8(3-5-9)12-6-7-13-8/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYJYNRRWBCEAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)OCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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